![molecular formula C14H15N3O3S B2600876 N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide CAS No. 692746-21-7](/img/structure/B2600876.png)
N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide
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Description
Molecular Structure Analysis
The molecular structure of N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide has been investigated using the Gaussian 16W DFT tool . The study included optimized geometrical properties, wave functional properties such as electron localization functions, and intermolecular interaction (NCI) analysis in a polar aprotic liquid .Chemical Reactions Analysis
The reactivity of N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide was analyzed in polar (protic) and polar (aprotic) liquids using MEP analysis . The study also used the NBO method to study intramolecular interactions and explain charge transfer energies .Scientific Research Applications
Electronic and Biological Interactions
The compound has been studied for its electronic and biological interactions . The structural parameter, electron behavior, wave function, and biological properties of the compound are investigated using the Gaussian 16W DFT tool .
Solvent Phase Properties
In the solvent phase, optimized geometrical properties, wave functional properties such as electron localization functions, and intermolecular interaction (NCI) analysis, reduced density gradient are investigated in a polar aprotic liquid .
Reactivity Analysis
From HOMO-LUMO orbital’s band gap energy are determined in water and DMSO. From MEP analysis in polar (protic) and polar (aprotic) liquids the evidence about reactivity of the compound is analyzed .
Intramolecular Interactions
By using the NBO method, intramolecular interactions are studied and the charge transfer energies are explained .
Vibrational Spectroscopic Assignment
Vibrational spectroscopic assignment for the title compound is determined by quantum computation .
Drug Mechanism Properties
The properties of the drug mechanism ADMET and mol inspiration values are predicted .
Fungal and Cancer Activities
A molecular docking study is carried out to investigate the fungal and cancer activities of the headline compound .
properties
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)13-5-3-12(4-6-13)17-14(18)11-7-9-15-10-8-11/h3-10,16H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSVZLDZDYOZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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